

An In-depth Technical Guide to the Isomers of Dibromotetrafluoroethane

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Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

Cat. No.: B104034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromotetrafluoroethane, focusing on their synthesis, properties, and analytical characterization. This document is intended for a technical audience in the fields of chemical research and development.

Introduction to Dibromotetrafluoroethane Isomers

Dibromotetrafluoroethane ($C_2Br_2F_4$) is a haloalkane with two main constitutional isomers: 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. These compounds have distinct physical and chemical properties that arise from the different placement of the bromine atoms on the ethane backbone. The symmetrical 1,2-isomer is more common and has been used as a fire suppressant, known as Halon 2402 or R-114B2.^{[1][2]} However, due to its ozone-depleting potential, its production and use have been largely phased out under the Montreal Protocol.^[1] The 1,1-isomer is less common and consequently less well-characterized.

Physical and Chemical Properties

The physical properties of the two isomers differ significantly due to their molecular structures. The 1,2-isomer, with its symmetrical distribution of heavy bromine atoms, exhibits a higher boiling point and density compared to many other haloalkanes. Quantitative data for both isomers are summarized in the tables below.

Table 1: Physical Properties of Dibromotetrafluoroethane Isomers

Property	1,2-dibromo-1,1,2,2-tetrafluoroethane	1,1-dibromo-1,2,2,2-tetrafluoroethane
CAS Number	124-73-2[1][2]	25497-30-7[3]
Molecular Formula	C2Br2F4[1][2]	C2Br2F4[3]
Molecular Weight	259.82 g/mol [4]	259.82 g/mol [3]
Appearance	Colorless liquid[1]	Not specified
Boiling Point	47.2 °C[1]	Not specified
Melting Point	-110.32 °C[4]	Not specified
Density	2.18 g/cm ³ at 20 °C[1]	Not specified
Refractive Index	1.361 at 25 °C[4]	Not specified
Vapor Pressure	315 mmHg at 25°C[2]	Not specified

Table 2: Spectroscopic Data of Dibromotetrafluoroethane Isomers

Spectroscopic Data	1,2-dibromo-1,1,2,2-tetrafluoroethane	1,1-dibromo-1,2,2,2-tetrafluoroethane
¹⁹ F NMR	Data available, though specific shifts vary with conditions.	Specific chemical shift data is available and can be used for identification.[5]
Mass Spectrum	Characteristic fragmentation pattern available for identification.	Fragmentation pattern can be predicted based on structure.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of dibromotetrafluoroethane isomers.

Synthesis of 1,2-Dibromo-1,1,2,2-tetrafluoroethane

This protocol is based on the direct bromination of tetrafluoroethylene.

Materials:

- Tetrafluoroethylene (C₂F₄) gas
- Liquid bromine (Br₂)
- Catalyst (e.g., 30% sulfuric acid or phosphoric acid)[6]
- 20L tubular reactor[6]
- Alkaline solution (e.g., sodium hydroxide solution) for washing
- Water
- Distillation apparatus

Procedure:

- Evacuate a 20L tubular reactor.
- Add approximately 19.80 kg of liquid bromine and 40 ml of 30% sulfuric acid to the reactor.
[6]
- Introduce tetrafluoroethylene gas from the bottom of the reactor.
- Maintain the reaction temperature between 0-50 °C and the pressure between 0-0.50 MPa.
[6]
- Continuously feed the tetrafluoroethylene tail gas for approximately 5 hours.[6]
- After the reaction is complete, wash the product with an alkaline solution and then with water to remove unreacted bromine and acidic catalyst.[6]
- Purify the crude product by distillation to obtain **1,2-dibromotetrafluoroethane**. [6]



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Fig. 1: Synthesis workflow for 1,2-dibromo-1,1,2,2-tetrafluoroethane.

Synthesis of 1,1-Dibromo-1,1,2,2-tetrafluoroethane

A potential route for the synthesis of the 1,1-isomer involves the reaction of hydrogen bromide with a suitable fluorinated precursor, although specific detailed protocols are less commonly documented. A general approach is outlined below.

Materials:

- A suitable fluorinated precursor (e.g., a bromo- or chloro-substituted tetrafluoroethane)
- Hydrogen bromide (HBr)
- Appropriate catalyst and solvent
- Reaction vessel with temperature and pressure control
- Purification apparatus (e.g., distillation column)

Procedure:

- Charge the reaction vessel with the chosen solvent and catalyst.
- Introduce the fluorinated precursor into the vessel.

- Under controlled temperature and pressure, bubble hydrogen bromide gas through the reaction mixture or add it as a solution.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
- Once the reaction is complete, neutralize any excess acid.
- Isolate the crude product and purify it using distillation.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of dibromotetrafluoroethane.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).[7]
- A semi-polar capillary column (e.g., DB-624, 6%-cyanopropylphenyl 94%-dimethyl polysiloxane) is suitable for separating halogenated hydrocarbons.[8]

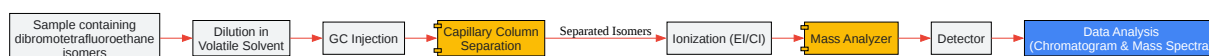
Sample Preparation:

- Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.

- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[8]
- Mass Range: Scan a range appropriate for the molecular weight and expected fragments of dibromotetrafluoroethane (e.g., m/z 50-300).



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Fig. 2: General workflow for GC-MS analysis of dibromotetrafluoroethane isomers.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^{19}F NMR is particularly useful for distinguishing between the two isomers due to the high sensitivity of the fluorine nucleus to its chemical environment.

Instrumentation:

- NMR spectrometer equipped with a fluorine probe.

Sample Preparation:

- Dissolve 10-50 mg of the sample in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.

NMR Parameters:

- Nucleus: ^{19}F
- Reference: An external standard such as trifluoroacetic acid (TFA) or an internal standard can be used.
- Acquisition Parameters: Standard ^{19}F NMR acquisition parameters should be used. The chemical shifts will be distinct for the $-\text{CF}_2\text{Br}$ and $-\text{CF}_3$ groups in the 1,1-isomer and the single environment of the $-\text{CF}_2\text{Br}$ groups in the 1,2-isomer.

Safety and Handling

Dibromotetrafluoroethanes are halogenated hydrocarbons and should be handled with appropriate safety precautions. They can be irritating to the eyes, respiratory system, and skin. [2] When heated to decomposition, they can emit toxic fumes of hydrogen bromide and hydrogen fluoride. [4] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The isomers of dibromotetrafluoroethane, particularly the 1,2-isomer, have been of historical industrial importance. While their use is now restricted due to environmental concerns, understanding their properties, synthesis, and analysis remains relevant for researchers in halogenated chemistry and for environmental monitoring. The distinct properties of the 1,1- and 1,2-isomers provide a clear example of the impact of molecular structure on chemical behavior.

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